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Application Notes
C6 NBD L-threo-ceramide is a fluorescent, cell-permeable analog of ceramide used for

investigating the transport and metabolism of sphingolipids. The molecule consists of a D-

erythro-sphingosine backbone acylated with a six-carbon fatty acid (C6) that is tagged with a

nitrobenzoxadiazole (NBD) fluorophore. Critically, this analog is the L-threo diastereomer,

which distinguishes its metabolic fate from the more common, naturally occurring D-erythro

ceramides.

The NBD group is environmentally sensitive; its fluorescence is weak in aqueous environments

but increases significantly in the nonpolar environment of cellular membranes, with excitation

and emission maxima around 466 nm and 536 nm, respectively[1][2].

Stereospecific Metabolism: The key feature of the L-threo isomer is its altered metabolism.

While natural D-erythro-ceramide is a substrate for both sphingomyelin synthase (SMS) and

glucosylceramide synthase (GCS) in the Golgi apparatus, the L-threo isomer acts differently.

Studies have shown that L-threo-ceramide can be metabolized to L-threo-sphingomyelin by

SMS but is not a substrate for GCS[3]. This makes C6 NBD L-threo-ceramide a valuable tool

for specifically probing the sphingomyelin synthesis pathway and for use as a negative control

in studies involving glucosylceramide metabolism. Because it is poorly metabolized overall

compared to its D-erythro counterpart, it is often used to study lipid trafficking with minimal

interference from metabolic conversion.
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Primary Application: The principal application is the visualization of the Golgi apparatus in living

or fixed cells[1][2]. After entering the cell, the molecule is transported to the Golgi, where it

accumulates. Its conversion to NBD L-threo-sphingomyelin traps the fluorescent molecule

within the Golgi complex, allowing for detailed morphological studies of this organelle[4].

Quantitative Data Summary
Optimal incubation times and concentrations can vary significantly between cell types and

experimental conditions. The following tables summarize typical starting conditions derived

from protocols for short-chain NBD ceramides. Optimization is highly recommended.

Table 1: Recommended Starting Conditions for Live-Cell Labeling

Parameter
Concentration
Range

Typical
Concentration

Incubation
Temperature

Incubation
Time

Loading Step 1 - 5 µM 5 µM 4°C 30 minutes

Chase Step N/A N/A 37°C 30 - 90 minutes

Note: The 4°C loading step facilitates the insertion of the lipid into the plasma membrane while

inhibiting endocytosis and intracellular transport. The subsequent chase at 37°C allows for

synchronized trafficking to the Golgi apparatus[5][6].

Table 2: Recommended Conditions for Fixed-Cell Labeling

Parameter
Concentration
Range

Typical
Concentration

Incubation
Temperature

Incubation
Time

Fixation N/A

4%

Paraformaldehyd

e

4°C or Room

Temp.
5 - 15 minutes

Staining 1 - 5 µM 5 µM 4°C 30 minutes

Back-Exchange N/A Defatted BSA
Room

Temperature
30 - 90 minutes
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Note: A "back-exchange" step using defatted Bovine Serum Albumin (BSA) after staining can

help remove excess probe from non-Golgi membranes, thereby enhancing the specific signal

from the Golgi apparatus[6].

Experimental Diagrams
Cell Preparation

Labeling Procedure (Live Cell)

Imaging & Analysis

Seed cells on
coverslips/dishes

Culture to 50-70%
confluency

Wash cells with
ice-cold medium

Prepare 5 µM C6-NBD-L-threo-ceramide
complexed with defatted BSA

Incubate (Load)
30 min @ 4°C

Wash cells with
ice-cold medium

Incubate (Chase)
30-90 min @ 37°C

Wash cells with
fresh medium

Image with fluorescence microscope
(FITC/GFP filter set)

Analyze Golgi
morphology/trafficking

End
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Click to download full resolution via product page

Caption: Experimental workflow for live-cell Golgi labeling.
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Caption: Trafficking and metabolic fate of C6 NBD L-threo-ceramide.
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Detailed Experimental Protocols
Protocol 1: Live-Cell Labeling of the Golgi Apparatus
This protocol utilizes a low-temperature incubation to load the plasma membrane, followed by a

warm chase period to track transport to the Golgi.

A. Materials

C6 NBD L-threo-ceramide powder

High-purity Dimethyl sulfoxide (DMSO)

Defatted Bovine Serum Albumin (BSA)

Serum-free cell culture medium or Hanks' Balanced Salt Solution with 10 mM HEPES

(HBSS/HEPES)

Cells cultured to 50-70% confluency on glass-bottom dishes or coverslips

Fluorescence microscope with temperature control and appropriate filter sets (e.g.,

FITC/GFP)

B. Reagent Preparation

1 mM Stock Solution: Dissolve C6 NBD L-threo-ceramide in DMSO to a final concentration

of 1 mM. Mix thoroughly. Aliquot and store at -20°C, protected from light.

Ceramide-BSA Complex (5 µM Working Solution): a. In a glass tube, dry down the required

volume of the 1 mM stock solution under a stream of nitrogen gas. b. Resuspend the lipid

film in a small volume of absolute ethanol (e.g., 20 µL for 10 nmol of lipid). c. Prepare a 0.34

mg/mL solution of defatted BSA in serum-free medium (this equates to ~5 µM BSA). d. While

vortexing the BSA solution, inject the ethanolic ceramide solution into the vortex. This

creates a 1:1 molar complex[5]. e. Use this working solution immediately.

C. Staining Procedure

Place cultured cells on ice.
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Remove the culture medium and gently wash the cells twice with ice-cold, serum-free

medium (e.g., HBSS/HEPES).

Add the pre-chilled 5 µM Ceramide-BSA working solution to the cells.

Incubate the cells for 30 minutes at 4°C, protected from light. This step allows the ceramide

analog to insert into the plasma membrane.

Remove the labeling solution and wash the cells three times with ice-cold, serum-free

medium to remove excess probe.

Add pre-warmed (37°C) complete culture medium to the cells.

Transfer the cells to a 37°C incubator or a heated microscope stage.

Incubate (chase) for 30 to 90 minutes. Optimal time should be determined empirically via a

time-course experiment (e.g., imaging at 30, 60, and 90 minutes) to find the point of maximal

Golgi accumulation.

Proceed with live-cell imaging.

Protocol 2: Fixed-Cell Labeling of the Golgi Apparatus
This protocol is for cells that require fixation before labeling.

A. Materials

Reagents from Protocol 1

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS, freshly prepared

Antifade mounting medium

B. Staining Procedure

Gently wash cells twice with PBS.
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Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

Wash the cells three times with PBS to remove the fixative.

Incubate the fixed cells with the 5 µM Ceramide-BSA working solution (prepared in PBS

instead of medium) for 30 minutes at 4°C[6].

Wash the cells three times with ice-cold PBS.

(Optional but Recommended) Back-Exchange: To reduce background fluorescence, incubate

the cells with a solution of 0.34 mg/mL defatted BSA in PBS for 30-90 minutes at room

temperature, protected from light[6].

Wash the cells a final three times with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Image the cells using a fluorescence microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for C6 NBD L-threo-
ceramide Labeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377703#c6-nbd-l-threo-ceramide-incubation-time-
for-optimal-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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